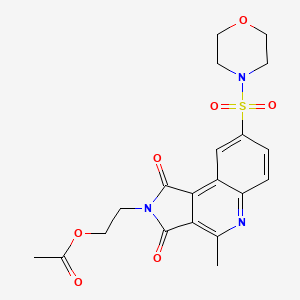

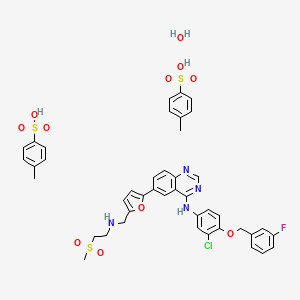

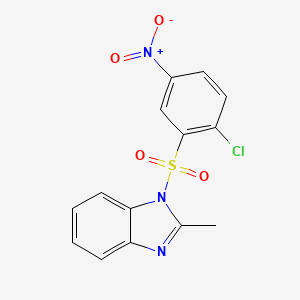

![molecular formula C26H26F6N2O4S2 B1663055 1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide CAS No. 329317-98-8](/img/structure/B1663055.png)

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide

Übersicht

Beschreibung

This compound, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . It has also been used for the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate and for stereoselective sulfoxidation .

Synthesis Analysis

Various methods to prepare this compound have been described . The easiest methods to implement are based on commercially available reagents . A combination of these two procedures describes the synthesis of the compound in 56% yield .Molecular Structure Analysis

The linear formula of this compound is C6H5N(SO2CF3)2 . It has a molecular weight of 357.25 . The SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis

This compound has been used recently to convert a ketone to an enol triflate with KHMDS (324671) and thence an olefin with Pd (PPh3)4 (216666) and Bu3SnH (234788) .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 100-102°C (lit.) . It has an assay of 99% .Wissenschaftliche Forschungsanwendungen

Phosphorylation & Dephosphorylation Applications

PTP Inhibitor IV is primarily used for Phosphorylation & Dephosphorylation applications . These processes are crucial in cellular functions as they regulate the activity of proteins. By inhibiting PTP, this compound can control the phosphorylation state of proteins, thereby influencing their function .

Diabetes Research

PTP Inhibitor IV has been used in diabetes research. A study synthesized BimBH3 analogues via site-specific modification and found that these analogues exhibited improved PTP1B/TC-PTP dual inhibitory activity and achieved good stability in the plasma of mice and dogs . This indicates a potential for long-acting treatment. In mouse models of type 2 diabetes mellitus (T2DM), selected analogues generated once-weekly therapeutic potency for T2DM at lower dosage .

Obesity Research

In the field of obesity research, small molecule inhibitors that can suppress the functional activity of both tyrosine phosphatases, PTP1B and TC-PTP, have been sought to affect the metabolic and hormonal parameters in rats with diet-induced obesity .

Cancer Research

The concept of the “BH3 mimetic” was an attractive approach proposed to design and discover inhibitors of antiapoptotic Bcl-2 proteins that are capable of mimicking BH3 domains in cancer therapy . Site-specific modification and long fatty acid conjugation afforded cell-permeable peptidomimetic analogues of BimBH3 with enhanced stability, in vivo activity, and long-acting pharmacokinetic profile .

Insulin and Leptin Signaling

PTP1B and TC-PTP can function in a coordinated manner to regulate diverse biological processes including insulin and leptin signaling . This makes them potential targets for several therapeutic applications .

T-cell Activation

PTP1B and TC-PTP are involved in the regulation of T-cell activation . Therefore, inhibitors of these phosphatases, such as PTP Inhibitor IV, could potentially be used in research related to immune responses .

Safety and Hazards

Wirkmechanismus

Target of Action

PTP Inhibitor IV, also known as “1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide”, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are a family of enzymes that remove phosphate groups from proteins, playing a crucial role in regulating cellular processes .

Mode of Action

PTP Inhibitor IV acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . It interacts with the active sites of PTPs, inhibiting their phosphatase activity . This inhibition disrupts the normal function of PTPs, leading to changes in cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs by PTP Inhibitor IV affects several biochemical pathways. PTPs play a significant role in signaling cascades and cellular processes like cell growth, proliferation, differentiation, migration, metabolism, and survival . Therefore, the inhibition of PTPs can have profound effects on these pathways and their downstream effects .

Result of Action

The inhibition of PTPs by PTP Inhibitor IV can lead to various molecular and cellular effects. For instance, it can enhance the activation of primary T cells and stimulate their production of pro-inflammatory cytokines . Additionally, it can increase the sensitivity of tumor cells to immunotherapy .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAVYMNAQDLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880069 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PTP Inhibitor IV | |

CAS RN |

329317-98-8 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

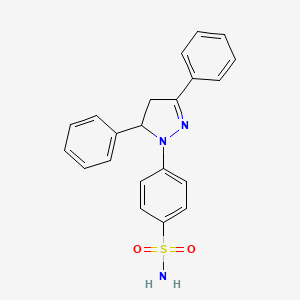

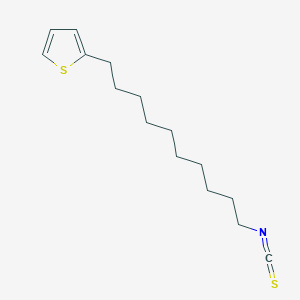

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

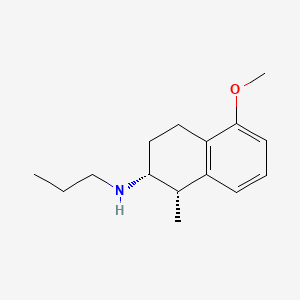

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

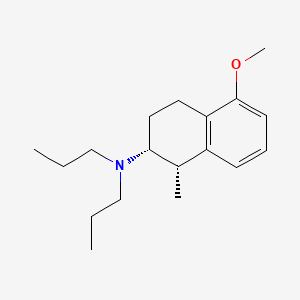

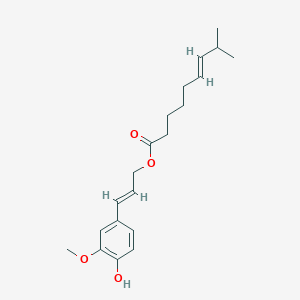

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)